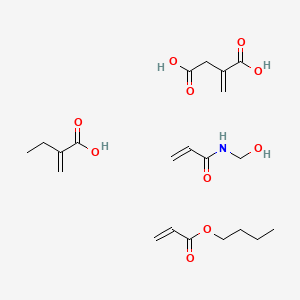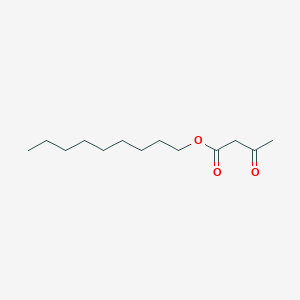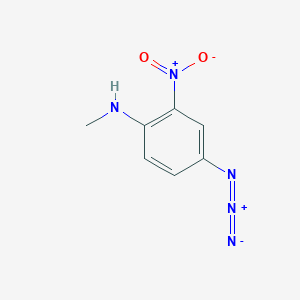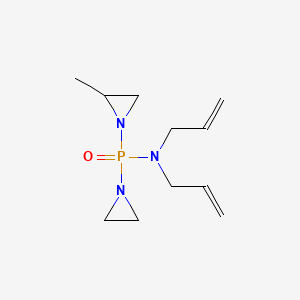![molecular formula C18H21N3O2 B14660459 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol CAS No. 41172-50-3](/img/structure/B14660459.png)
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol is an organic compound that features both azido and phenolic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol, which is then subjected to azidation. The azidation step can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenols and azides.
Wissenschaftliche Forschungsanwendungen
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-2-hydroxyphenylhexane: Similar structure but different substitution pattern.
2-Azido-4-hydroxyphenylbutane: Shorter carbon chain.
4-Azido-2-hydroxyphenylpentane: Intermediate carbon chain length.
Uniqueness
2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
41172-50-3 |
|---|---|
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H21N3O2/c1-3-15(12-5-8-14(22)9-6-12)16(4-2)13-7-10-18(23)17(11-13)20-21-19/h5-11,15-16,22-23H,3-4H2,1-2H3 |
InChI-Schlüssel |
NJYUPTWFMVKVAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=C(C=C2)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 4-[(trimethylsilyl)oxy]phenyl phosphate](/img/structure/B14660393.png)

![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)


![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-[2-(4-chlorophenyl)quinolin-4-yl]-2-[5-(diethylamino)pentan-2-ylamino]ethanol](/img/structure/B14660421.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)





